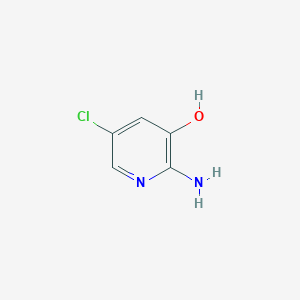
2-Amino-5-chloropyridin-3-ol
概要
説明
2-Amino-5-chloropyridin-3-ol is an organic compound with the chemical formula C5H5ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-5-chloropyridin-3-ol can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine in a strongly acidic medium . Another method includes the reaction of 2-aminopyridine with a chlorinating agent under controlled conditions . These reactions typically require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
2-Amino-5-chloropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Amino-5-chloropyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.
Medicine: This compound is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides
作用機序
The mechanism of action of 2-Amino-5-chloropyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-6-bromopyridine
- 3-Amino-6-bromopyridine
- 2-Amino-5-methylpyridine
Uniqueness
2-Amino-5-chloropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
生物活性
2-Amino-5-chloropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C5H6ClN3O
- Molecular Weight : 161.57 g/mol
- CAS Number : 40966-87-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a nucleophile and can form covalent bonds with electrophilic sites in proteins, which may lead to altered biological functions. The compound has been studied for its potential to modulate several biochemical pathways, particularly in the context of neuropharmacology and infectious diseases.
Biological Activities
- Antimicrobial Activity :
- Neuropharmacological Effects :
- Antiparasitic Activity :
Case Study 1: Antichlamydial Activity
In a study focused on the synthesis and evaluation of new compounds for antichlamydial activity, this compound was identified as a promising candidate. The results indicated selective inhibition of Chlamydia growth, highlighting its potential as a scaffold for developing targeted therapies against chlamydial infections .
Case Study 2: NMDA Receptor Modulation
A patent application discussed the use of this compound in the development of NMDA receptor modulators. The compound was shown to enhance receptor activity under certain conditions, suggesting possible applications in treating cognitive disorders related to NMDA receptor dysfunctions .
Comparative Analysis with Similar Compounds
特性
IUPAC Name |
2-amino-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXXBXPVJOAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437961 | |
| Record name | 2-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40966-87-8 | |
| Record name | 2-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














